methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride
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Overview
Description
methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride include other indole derivatives, such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13;/h2-6H,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJOOSBZONFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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